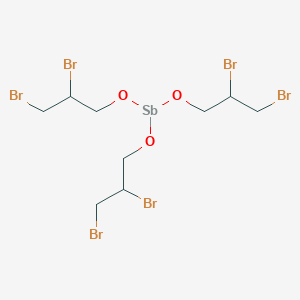
Stibine, tris(2,3-dibromopropoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stibine, tris(2,3-dibromopropoxy)-, also known as TDBP-Stibine, is an organometallic compound that has recently gained attention in scientific research. This compound is a derivative of stibine, which is a toxic gas that is highly reactive with other chemicals. TDBP-Stibine, on the other hand, is a stable compound that can be synthesized and used for various applications in the field of chemistry and biology.
Mechanism of Action
The mechanism of action of Stibine, tris(2,3-dibromopropoxy)- involves the binding of the compound to metal ions in the body. This binding can result in the inhibition of certain biological processes, such as the growth of cancer cells. Stibine, tris(2,3-dibromopropoxy)- has also been shown to interact with enzymes and to alter their activity, which can have implications for the development of new drugs.
Biochemical and Physiological Effects
Stibine, tris(2,3-dibromopropoxy)- has been shown to have various biochemical and physiological effects on the body. This compound can interact with metal ions and enzymes, which can result in changes in cellular processes. Additionally, Stibine, tris(2,3-dibromopropoxy)- has been shown to have anti-inflammatory properties and can reduce the production of certain cytokines in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Stibine, tris(2,3-dibromopropoxy)- in lab experiments is its stability. Unlike stibine, which is a toxic gas that is highly reactive, Stibine, tris(2,3-dibromopropoxy)- is a stable compound that can be synthesized and used in experiments without the need for special equipment. However, one limitation of using Stibine, tris(2,3-dibromopropoxy)- is its specificity. This compound only interacts with certain metal ions and enzymes, which can limit its usefulness in certain experiments.
Future Directions
There are several future directions for the use of Stibine, tris(2,3-dibromopropoxy)- in scientific research. One potential application is in the development of new drugs for the treatment of cancer and other diseases. Stibine, tris(2,3-dibromopropoxy)- has been shown to have anti-cancer properties and could be used as a starting point for the development of new drugs. Additionally, Stibine, tris(2,3-dibromopropoxy)- could be used to study the role of metal ions in biological systems and to investigate the mechanism of action of certain enzymes.
Synthesis Methods
The synthesis of Stibine, tris(2,3-dibromopropoxy)- involves the reaction of stibine with 2,3-dibromopropanol in the presence of a catalyst. This reaction results in the formation of a stable compound that can be purified and used for further experiments. The synthesis method of Stibine, tris(2,3-dibromopropoxy)- is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
Stibine, tris(2,3-dibromopropoxy)- has been used in various scientific research applications, including the development of new drugs and the study of biological processes. This compound has been shown to have anti-cancer properties and can inhibit the growth of cancer cells in vitro. Additionally, Stibine, tris(2,3-dibromopropoxy)- has been used to study the role of metal ions in biological systems and to investigate the mechanism of action of certain enzymes.
properties
CAS RN |
13433-92-6 |
|---|---|
Product Name |
Stibine, tris(2,3-dibromopropoxy)- |
Molecular Formula |
C9H15Br6O3Sb |
Molecular Weight |
772.4 g/mol |
IUPAC Name |
tris(2,3-dibromopropyl) stiborite |
InChI |
InChI=1S/3C3H5Br2O.Sb/c3*4-1-3(5)2-6;/h3*3H,1-2H2;/q3*-1;+3 |
InChI Key |
KMMOZDQBKRQNKO-UHFFFAOYSA-N |
SMILES |
C(C(CBr)Br)O[Sb](OCC(CBr)Br)OCC(CBr)Br |
Canonical SMILES |
C(C(CBr)Br)O[Sb](OCC(CBr)Br)OCC(CBr)Br |
Other CAS RN |
13433-92-6 |
synonyms |
tris(2,3-dibromopropyl) antimonate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



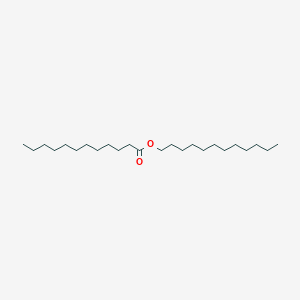
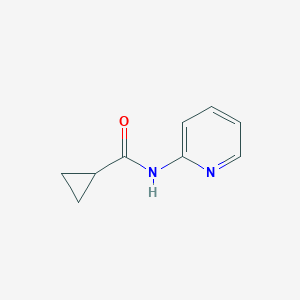
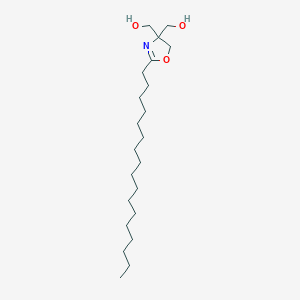
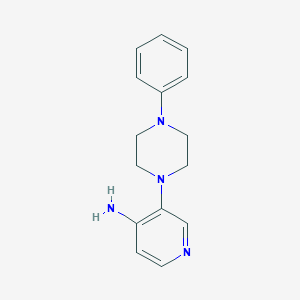



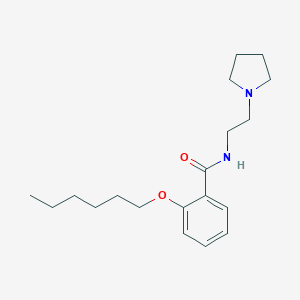
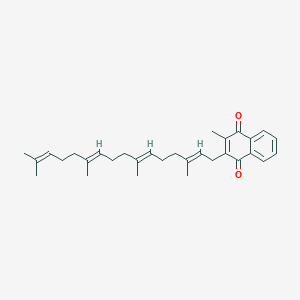
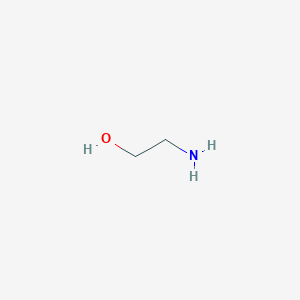
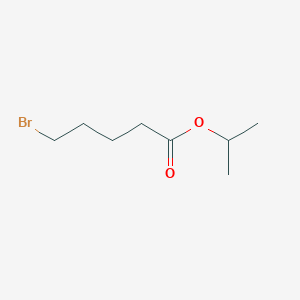

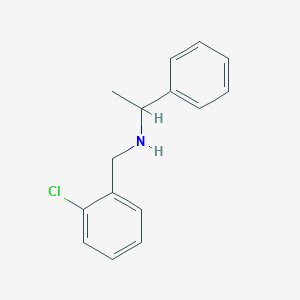
![1-[(dimethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B87659.png)